Cyclo(-Ala-Ala)

Catalog No.
S586649
CAS No.
5845-61-4
M.F
C6H10N2O2
M. Wt
142.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclo(-Ala-Ala)

CAS Number

5845-61-4

Product Name

Cyclo(-Ala-Ala)

IUPAC Name

(3S,6S)-3,6-dimethylpiperazine-2,5-dione

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

InChI

InChI=1S/C6H10N2O2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9)/t3-,4-/m0/s1

InChI Key

WWISPHBAYBECQZ-IMJSIDKUSA-N

SMILES

CC1C(=O)NC(C(=O)N1)C

Synonyms

cyclic(Ala-Ala), cyclo(Ala-Ala), cyclo(alanylalanyl)

Canonical SMILES

CC1C(=O)NC(C(=O)N1)C

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N1)C

(3s,6s)-3,6-Dimethylpiperazine-2,5-dione is a natural product found in Psammosilene tunicoides with data available.

Cyclo(-Ala-Ala), also known as (3S,6S)-3,6-dimethylpiperazine-2,5-dione, is a cyclic dipeptide (CDP) belonging to the 2,5-diketopiperazine class. Formed from two L-alanine residues, this compound features a conformationally rigid six-membered ring structure that confers exceptional resistance to proteolytic degradation compared to its linear counterparts. This inherent stability, combined with its defined stereochemistry and capacity for self-assembly, makes it a valuable chiral building block in pharmaceutical synthesis and a functional motif in the development of advanced materials.

Substituting Cyclo(-Ala-Ala) with its linear precursor, L-alanyl-L-alanine, presents significant process control challenges. While linear dipeptides can be cyclized via heating, the reaction requires high temperatures (e.g., 170–215 °C) where cyclization directly competes with thermal decomposition and sublimation, leading to unpredictable yields and purity. Procuring the pre-cyclized, purified compound eliminates this unreliable and often low-yield conversion step. Furthermore, substitution with other cyclic dipeptides, such as Cyclo(-Gly-Gly), is not viable for applications dependent on specific physicochemical properties. The substitution of alanine's methyl groups with glycine's hydrogen atoms fundamentally alters intermolecular forces, which in turn dictates critical process parameters like solubility and the thermodynamics of self-assembly.

Defined Thermal Stability Profile for High-Temperature Processing

The procurement of Cyclo(-Ala-Ala) ensures thermal stability, a critical parameter for applications involving melt processing or high-temperature synthesis. In contrast, its linear precursor, L-Ala-L-Ala, undergoes a complex cyclization/decomposition reaction at elevated temperatures. Studies on analogous linear dipeptides show that while cyclization occurs, it is often initiated at temperatures above 170 °C, where it competes with decomposition and sublimation, making it an unreliable in-situ source. The pre-formed cyclic structure of Cyclo(-Ala-Ala) provides a well-defined, stable component, with related cyclic dipeptides demonstrating thermal stability up to at least 160 °C.

Evidence DimensionThermal Behavior
Target Compound DataThermally stable as a pre-formed ring; analogous CDPs are stable to at least 160 °C.
Comparator Or BaselineLinear Ala-Ala (precursor): Undergoes simultaneous cyclization and decomposition at elevated temperatures (>170 °C).
Quantified DifferenceQualitative difference between a stable, pre-formed product and an unstable, reactive precursor under thermal stress.
ConditionsSolid-state heating under vacuum or inert atmosphere.

Procuring the pure, cyclic compound de-risks high-temperature processes by providing a starting material with predictable thermal behavior, avoiding the yield loss and impurities associated with in-situ cyclization.

Distinct Side-Chain Chemistry for Controlled Self-Assembly in Hydrogels

The self-assembly of cyclic dipeptides into functional materials like hydrogels is highly dependent on the nature of the amino acid side chains. Cyclo(-Ala-Ala) possesses two methyl groups, which provide specific hydrophobic interactions that drive assembly. This is a critical differentiator from the simplest analogue, Cyclo(-Gly-Gly), which lacks side chains and thus has significantly different assembly propensities. Research on related systems confirms that the presence of even a single methyl group drastically influences hydrogel formation ability and nanostructure morphology. Therefore, selecting Cyclo(-Ala-Ala) provides a specific level of hydrophobicity that is non-interchangeable with other CDPs for tuning properties like critical gelation concentration and fiber network structure.

Evidence DimensionSide-Chain Contribution to Self-Assembly
Target Compound DataFeatures two methyl (–CH3) side chains, providing defined hydrophobic interactions.
Comparator Or BaselineCyclo(-Gly-Gly): Features two hydrogen (–H) atoms; lacks hydrophobic side chains.
Quantified DifferenceQualitative but fundamental difference in side-chain chemistry (hydrophobic vs. non-hydrophobic) known to control self-assembly behavior.
ConditionsAqueous solutions for hydrogel formation.

For designing supramolecular materials, the specific side chains are a primary design parameter; procuring Cyclo(-Ala-Ala) ensures a precise and reproducible level of hydrophobic interaction for controlled material properties.

Non-Interchangeable Solubility Profile for Process Reproducibility

Solubility is a non-negotiable parameter in process chemistry, impacting everything from reaction medium selection to purification and formulation. Data on linear dipeptides demonstrates that solubility is highly sensitive to the amino acid sequence. For instance, in aqueous solutions, the solubility order is glycyl-L-alanine > L-alanyl-L-alanine > glycyl glycine, showing that minor structural changes lead to significant differences in this key physical property. This principle underscores that the solubility profile of Cyclo(-Ala-Ala) is a distinct characteristic. Substituting it with a different dipeptide, even a close analog like Cyclo(-Gly-Gly), would necessitate complete redevelopment and re-optimization of crystallization and formulation protocols.

Evidence DimensionAqueous Solubility (of linear precursors)
Target Compound DataL-alanyl-L-alanine (precursor) has a specific, intermediate solubility.
Comparator Or BaselineGlycyl glycine (analog precursor) has a lower aqueous solubility than L-alanyl-L-alanine.
Quantified DifferenceThe solubility order among analogous linear dipeptides is quantitatively distinct, demonstrating non-interchangeability.
ConditionsTemperature-dependent aqueous solutions (283.15 K to 313.15 K).

Procuring the exact compound, Cyclo(-Ala-Ala), ensures a consistent solubility profile, which is critical for reproducible process performance and avoiding costly redevelopment of purification and formulation steps.

Chiral Scaffolds in Asymmetric Synthesis

The defined (3S,6S) stereochemistry and rigid cyclic backbone make Cyclo(-Ala-Ala) a valuable precursor for the synthesis of chiral ligands and auxiliaries. Its structural integrity ensures the transfer of chirality in stereoselective reactions, a requirement for producing enantiomerically pure pharmaceuticals and fine chemicals.

Tunable Building Blocks for Supramolecular Hydrogels

For researchers developing biomaterials, Cyclo(-Ala-Ala) serves as a specific building block for self-assembling hydrogels. The two methyl side chains provide a defined level of hydrophobicity that controls gelation properties, making it the correct choice when aiming for specific mechanical strength or release profiles not achievable with other cyclic dipeptides like Cyclo(-Gly-Gly).

Stable Components in Formulations Requiring Thermal Processing

In applications that involve high-temperature mixing, extrusion, or sterilization, the demonstrated thermal stability of the cyclic dipeptide structure is a key advantage. Using Cyclo(-Ala-Ala) instead of attempting to form it in-situ from its linear precursor avoids side-product formation and ensures the final product's chemical and structural integrity.

XLogP3

-0.5

UNII

NXP0G10PQ5

Other CAS

72904-45-1
5845-61-4

Wikipedia

Cyclo(alanylalanyl)

Dates

Last modified: 08-15-2023

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